R-138727 - 239466-74-1

R-138727

Catalog Number: EVT-346127
CAS Number: 239466-74-1
Molecular Formula: C18H20FNO3S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene]acetic acid, commonly known as R-138727, is the pharmacologically active metabolite of the thienopyridine prodrug, prasugrel. [, , , , , , , , , , , , , , , , , , , , , , , ] It functions as a potent, irreversible antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor, playing a crucial role in inhibiting ADP-mediated platelet activation and aggregation. [, , , , , , , ] This compound is a key research tool for investigating platelet function and the role of the P2Y12 receptor in various physiological and pathological processes.

Synthesis Analysis

While the exact synthetic details of R-138727 are not explicitly provided in the analyzed papers, its formation involves a two-step metabolic process from prasugrel. [, , , , , ]

  • Step 1: Prasugrel undergoes rapid hydrolysis, primarily mediated by carboxylesterase-2 in the intestine, to form a thiolactone intermediate, R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone). [, , , , ]
  • Step 2: R-95913 is subsequently metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a predominant role, to yield the active metabolite R-138727. [, , , , , ] Other CYPs, including CYP2B6, CYP2C19, and CYP2C9, contribute to a lesser extent. [, , , ]
Molecular Structure Analysis

One key chemical reaction involving R-138727 is its irreversible binding to the P2Y12 receptor. [, , , , , , , ] This covalent interaction occurs at a cysteine residue within the receptor's binding pocket, permanently blocking its activation by ADP. []

Another significant reaction is the S-methylation of R-138727, primarily targeting the less active SS and SR isomers. [] This reaction, catalyzed by hepatic microsomal thiol methyltransferase, generates an inactive S-methylated metabolite, representing a major metabolic pathway for R-138727 elimination in humans. []

Mechanism of Action

R-138727 exerts its antiplatelet effect through the irreversible antagonism of the P2Y12 receptor. [, , , , , , , ] This receptor, upon activation by ADP, initiates a signaling cascade that amplifies platelet activation and aggregation. [] By covalently binding to the P2Y12 receptor, R-138727 effectively blocks this signaling pathway, ultimately preventing platelet aggregation and thrombus formation. []

Physical and Chemical Properties Analysis
  • Stability: R-138727 contains a reactive thiol group, making it susceptible to oxidation and degradation. [, ] To enhance stability during analysis, derivatization with compounds like N-ethyl maleimide or bromomethoxyacetophenone is often employed. [, ]
Applications
  • Investigating Platelet Function: R-138727 is widely employed to elucidate the role of the P2Y12 receptor in platelet activation, aggregation, and adhesion. [, , , , , , , ] Its potent and selective inhibition allows researchers to dissect the complex signaling pathways governing platelet function.
  • Studying Platelet-Leukocyte Interactions: R-138727 helps unravel the intricate interplay between platelets and leukocytes, particularly in inflammation. [, , , ] By inhibiting platelet activation, it reduces the formation of platelet-leukocyte aggregates and mitigates inflammatory responses.
  • Evaluating Platelet Function Assays: R-138727 serves as a reference compound for validating and comparing the sensitivity and accuracy of different platelet function assays. [, , ] This helps standardize methodologies and ensure reliable assessment of platelet inhibition.
  • Exploring Novel Antiplatelet Strategies: R-138727, through its defined mechanism of action, informs the development of next-generation antiplatelet therapies. [] Understanding its interactions with other antiplatelet agents, such as adenosine receptor agonists, paves the way for more effective and personalized treatment approaches. [, ]
Future Directions
  • Elucidating Resistance Mechanisms: Investigating the factors contributing to inter-individual variability in response to R-138727, including genetic polymorphisms and drug interactions, to identify potential causes of resistance and personalize antiplatelet therapy. [, ]
  • Investigating Non-Platelet Effects: Further exploring the potential non-platelet effects of R-138727, including its influence on immune cells and inflammatory processes, to gain a comprehensive understanding of its broader biological activity. []

Prasugrel

Compound Description: Prasugrel, also known as CS-747 or LY640315, is a thienopyridine antiplatelet drug administered as a racemic mixture. [, ] It acts as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its therapeutic effect. [, ]

Relevance: Prasugrel is the parent compound of R-138727. [, ] It undergoes rapid hydrolysis in vivo, primarily by carboxylesterase 2 in the intestine, to form the intermediate metabolite R-95913, which is further metabolized by cytochrome P450 enzymes to generate the active metabolite R-138727. [, , ]

R-95913

Compound Description: R-95913 is a thiolactone metabolite formed as an intermediate in the metabolic pathway of prasugrel. [, ] It is detectable in human plasma, unlike prasugrel itself. []

Relevance: R-95913 is a direct precursor to R-138727. [, ] It is formed from prasugrel via esterase-mediated hydrolysis and is subsequently converted to R-138727 by cytochrome P450 enzymes. [, ]

2-Nitro-5-thiobenzoic Acid (TNB)

Compound Description: 2-Nitro-5-thiobenzoic acid (TNB) is a thiol-containing compound used as a trapping agent for sulfenic acid metabolites. []

Relevance: TNB was used to trap a sulfenic acid metabolite formed during the biotransformation of R-95913 to R-138727, providing evidence for a sulfenic acid intermediate in the metabolic pathway. []

Glutathione Conjugate of R-138727 (R-133490)

Compound Description: The glutathione conjugate of R-138727 (R-133490) is a mixed disulfide formed by the reaction of the sulfenic acid intermediate of R-138727 with glutathione. [, , ]

Relevance: R-133490 serves as a potential precursor to R-138727 in vitro. [, , ] Studies have shown that enzymes in human liver cytosol, particularly glutaredoxin and thioredoxin, can reduce R-133490 to generate R-138727. [, ]

Ticlopidine

Compound Description: Ticlopidine (Ticlid) is a first-generation thienopyridine antiplatelet agent. []

Clopidogrel

Compound Description: Clopidogrel (Plavix/Iscover) is a second-generation thienopyridine antiplatelet agent. [, ] Like prasugrel, it is a prodrug requiring metabolic activation to exert its antiplatelet effect. [, , ]

Cangrelor (AR-C66931MX)

Compound Description: Cangrelor is a direct-acting P2Y12 receptor antagonist, meaning it does not require metabolic activation to exert its antiplatelet effect. [, ]

Relevance: While structurally different from R-138727, cangrelor shares the same pharmacological target, the platelet P2Y12 ADP receptor. [, ] It is often used as a comparator drug in studies evaluating the efficacy and potency of R-138727. [, ]

Properties

CAS Number

239466-74-1

Product Name

Prasugrel metabolite

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9-

InChI Key

ZWUQVNSJSJHFPS-XFXZXTDPSA-N

SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Synonyms

(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride;

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.